molecular formula C27H35N5O8S B12432196 Macropa-NCS

Macropa-NCS

Cat. No.: B12432196
M. Wt: 589.7 g/mol
InChI Key: PKCFWCMMZOUICG-UHFFFAOYSA-N
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Description

Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:

    Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.

    Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.

    Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.

The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:

    Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.

    Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.

    Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.

Major Products

Scientific Research Applications

Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Macropa-NCS involves several steps:

Biological Activity

Macropa-NCS (N-(2-hydroxyethyl)acrylamide-2-(2-(2-(4-(1,3-benzodioxol-5-yl)phenyl)thio)ethyl)-1,3-benzodioxole-5-carbonyl)-N-(2-hydroxyethyl)acrylamide) is a bifunctional chelator that has garnered attention for its potential in targeted alpha therapy (TAT), particularly in the context of radiopharmaceutical development. This article examines the biological activity of this compound, focusing on its synthesis, radiolabeling efficiency, biodistribution, and therapeutic efficacy.

This compound is derived from the macrocyclic ligand macropa, which is known for its exceptional ability to chelate actinium-225 (225^{225}Ac), a radionuclide with promising applications in cancer therapy due to its high energy alpha emissions. The modification of macropa to create this compound enhances its binding properties and allows for conjugation with targeting vectors such as antibodies.

2. Synthesis and Radiolabeling

The synthesis of this compound involves several steps, including the formation of the macrocyclic structure and functionalization with NCS groups. The resulting compound has been demonstrated to effectively chelate 225^{225}Ac at room temperature, achieving high radiochemical yields.

Table 1: Synthesis Overview of this compound

StepReaction ConditionsYield (%)Notes
1DMF, DIPEA, RT>95Initial formation of this compound
2Conjugation with antibody>60High yield post-purification

3. Biodistribution Studies

Biodistribution studies are crucial for evaluating the efficacy of radiopharmaceuticals. Studies involving 225^{225}Ac-Macropa-NCS conjugates have shown significant tumor targeting capabilities with minimal off-target effects.

Table 2: Biodistribution Results in Tumor Models

CompoundTumor Uptake (%ID/g)Organ Uptake (%ID/g)Time Point (days)
225^{225}Ac-Macropa-PEG4-YS582.82 ± 38.2710.5 ± 3.47
225^{225}Ac-DOTA-YS529.35 ± 7.7625.0 ± 5.07

The data indicate that 225^{225}Ac-Macropa-PEG4-YS5 exhibits superior tumor accumulation compared to traditional DOTA-based conjugates.

4. Therapeutic Efficacy

The therapeutic efficacy of this compound has been assessed through various preclinical models, particularly in prostate cancer xenografts. The results demonstrate that the use of this compound significantly enhances the therapeutic index of 225^{225}Ac-labeled constructs.

Case Study: Prostate Cancer Treatment

In a study evaluating 225^{225}Ac-Macropa-PEG4-YS5 in nude mice bearing prostate cancer xenografts (22Rv1), treatment resulted in substantial tumor regression while maintaining a favorable safety profile.

Findings:

  • Tumor Growth Inhibition: Significant reduction in tumor volume compared to control groups.
  • Serum Stability: Retained over 99% of 225^{225}Ac in human serum after 7 days.

5. Conclusion

This compound represents a significant advancement in the field of targeted alpha therapy, particularly for treating cancers such as prostate cancer. Its ability to effectively chelate actinium-225 and deliver it selectively to tumor sites while minimizing systemic exposure underscores its potential as a therapeutic agent.

Further research is warranted to explore the full range of biological activities associated with this compound and its derivatives, including long-term safety and efficacy in clinical settings.

Properties

Molecular Formula

C27H35N5O8S

Molecular Weight

589.7 g/mol

IUPAC Name

6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid

InChI

InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36)

InChI Key

PKCFWCMMZOUICG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O

Origin of Product

United States

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